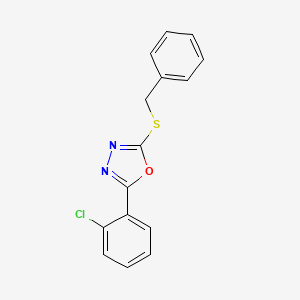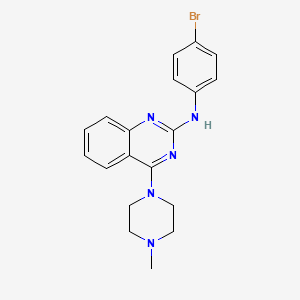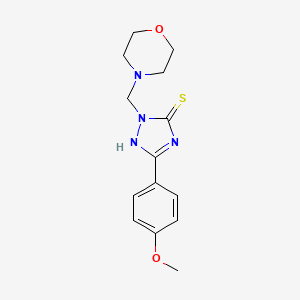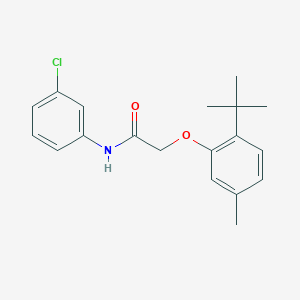
4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" often involves intricate organic reactions. For example, the synthesis of related isoindole derivatives can be achieved through reactions involving isothiocyanatophenyl ketones with lithium enolates of acetates and tertiary acetamides, resulting in 1,4-dihydro-2-thioxo-2H-3,1-benzoxazine-4-acetic acid derivatives (Kobayashi et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of compounds within the same family as "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" reveals intricate details about their geometry. For instance, derivatives such as the one studied by Mague et al. (2017) show how molecular orientations and hydrogen bonding play critical roles in determining the crystal packing and stability of these compounds (Mague et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" and its derivatives involves various reactions, such as conjugate addition, cyclization, and substitution reactions. These reactions are pivotal for modifying the compound's structure and enhancing its chemical properties for specific applications. The study by Gaywood and McNab (2009) on the flash vacuum pyrolysis of 2-acetyl-3-azidothiophene, resulting in the formation of heteroindoxyl derivatives, is an example of such chemical transformations (Gaywood & McNab, 2009).
Physical Properties Analysis
The physical properties of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies like the one by Lin et al. (2021) on isopropyl 3-deoxy-α-D-ribo-hexopyranoside offer insight into how structural modifications can affect these physical properties (Lin et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, is essential for the effective use of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" in synthesis and applications. The work by Ding, Wang, and Wu (2007) on the synthesis of isoindol-1-ylphosphonate derivatives via Pd(0)-catalyzed reactions highlights the compound's versatility and potential in organic synthesis (Ding et al., 2007).
Wissenschaftliche Forschungsanwendungen
Conjugate Addition and Stereochemistry
The conjugate addition of lithiated derivatives to cinnamoyl derivatives, such as "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate," has been extensively studied for the preparation of enantiomerically pure 1,4-diols. This process is notable for its high yields and diastereoselectivities, resulting in products containing multiple stereogenic centers. Such methodologies enable the synthesis of complex molecules with precise stereochemical configurations, essential for the development of pharmaceuticals and biologically active compounds (Gaul & Seebach, 2002).
Resin Binders and Water Solubility
Research into 4,4′-isopropyliden-diphenol-monocarbonsäuren, structurally related to "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate," has led to the development of water-soluble synthetic resin binders. These compounds are obtained from the reaction with chloroacetic acid and have applications in creating water-soluble art and coatings, highlighting the material's significance in industrial applications (Junek, Pampouchidis, & Rauch-Puntigam, 1973).
Isoxazole Synthesis
The synthesis and regioselective cyclization of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" derivatives have been explored for the creation of isoxazole compounds. This research underpins the versatility of these compounds in synthesizing heterocyclic structures, which are pivotal in drug discovery and development (Sobenina et al., 2014).
Mechanochemistry for Detoxification
The application of mechanochemistry has been investigated for the detoxification of expired pharmaceuticals, including those related to "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate." This innovative approach leverages physical and chemical processes to degrade pharmaceutical compounds, reducing their toxicity and environmental impact (Andini et al., 2012).
Supramolecular Structure Analysis
The study of supramolecular structures, including those of "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate," provides insights into the interactions and bonding that dictate molecular assembly. These analyses are crucial for understanding the material properties and designing molecules with desired functions and stability (Trujillo-Ferrara et al., 2006).
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(2)13-7-9-14(10-8-13)24-17(21)11-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAKCXHZCEOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)


![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)

![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)

![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)